molecular formula C17H16F3NO3 B6717719 N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide

Cat. No.: B6717719
M. Wt: 339.31 g/mol
InChI Key: SLXFSBITCQCPTO-UHFFFAOYSA-N
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Description

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxane ring, and a furan-2-carboxamide moiety

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-17(19,20)13-4-1-3-12(11-13)16(6-9-23-10-7-16)21-15(22)14-5-2-8-24-14/h1-5,8,11H,6-7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXFSBITCQCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling with furan-2-carboxamide: The final step involves the coupling of the trifluoromethylated oxane intermediate with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide has been explored for various scientific research applications:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of agrochemicals and specialty chemicals with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

Uniqueness

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-2-carboxamide is unique due to the combination of its trifluoromethyl group, oxane ring, and furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and bioactivity, making it a valuable molecule for various applications.

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